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For Researchers, Scientists, and Drug Development Professionals

Introduction
GSK3839919 is a potent, second-generation allosteric integrase inhibitor (ALLINI) of HIV-1,

representing a promising class of antiretroviral compounds with a novel mechanism of action.

[1] Unlike traditional integrase strand transfer inhibitors (INSTIs), ALLINIs bind to a different site

on the integrase enzyme, leading to the disruption of multiple stages of the viral lifecycle.[1]

These application notes provide a summary of the preclinical data for GSK3839919 in various

animal models, along with detailed protocols for key experimental procedures. The information

is intended to guide researchers in the further investigation and development of this and similar

compounds.

It is important to note that while extensive in vitro and pharmacokinetic data in animal models

are available, to date, there is no publicly available information on the in vivo efficacy of

GSK3839919 in HIV-infected animal models such as SIV-infected macaques or humanized

mice.

Mechanism of Action
GSK3839919 is an allosteric inhibitor of HIV-1 integrase. It binds to the LEDGF/p75 binding

pocket of the integrase catalytic core domain. This binding has a dual effect on the viral

lifecycle:
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Late-Stage Inhibition: The primary mechanism of action is the induction of aberrant integrase

multimerization during virion maturation. This disrupts the proper formation of the viral core,

resulting in the production of non-infectious viral particles.

Early-Stage Inhibition: To a lesser extent, GSK3839919 can also inhibit the catalytic activity

of integrase and its interaction with the host protein LEDGF/p75, which is crucial for the

integration of the viral DNA into the host genome.

Below is a diagram illustrating the proposed mechanism of action of GSK3839919.
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Caption: Mechanism of action of GSK3839919.
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The following tables summarize the in vitro antiviral activity and pharmacokinetic parameters of

GSK3839919 (referred to as compound 22 in the source publication) and a precursor

compound (12) in various animal models.[1]

Table 1: In Vitro Antiviral Activity
Compound HIV-1 Strain Cell Line EC50 (nM) CC50 (µM)

GSK3839919

(22)
NLRepRluc MT-2 3.0 ± 0.9 19.5

Precursor (12) NLRepRluc MT-2 2.6 ± 0.8 22.5

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Table 2: Pharmacokinetic Parameters in Animal Models
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Species
Compoun
d

Route
CL
(mL/min/k
g)

Vdss
(L/kg)

t1/2 (h) F (%)

Mouse

(CD-1)

GSK38399

19 (22)
IV 25 ± 4 2.1 ± 0.2 1.1 ± 0.1 48

PO

Precursor

(12)
IV 19 ± 2 1.9 ± 0.1 1.3 ± 0.1 75

PO

Rat

(Sprague-

Dawley)

GSK38399

19 (22)
IV 12 ± 1 1.6 ± 0.1 1.9 ± 0.2 87

PO

Precursor

(12)
IV 8.5 ± 0.8 1.3 ± 0.1 2.0 ± 0.1 71

PO

Dog

(Beagle)

GSK38399

19 (22)
IV 2.1 ± 0.3 0.8 ± 0.1 4.8 ± 0.8 100

PO

Precursor

(12)
IV 2.8 ± 0.4 1.1 ± 0.1 4.7 ± 0.4 100

PO

Monkey

(Cynomolg

us)

GSK38399

19 (22)
IV 2.5 ± 0.2 0.8 ± 0.1 4.0 ± 0.4 100

PO

Precursor

(12)
IV 2.7 ± 0.3 1.0 ± 0.1 4.5 ± 0.5 100
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PO

CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life; F: Bioavailability.

Experimental Protocols
The following are detailed protocols for key experiments based on the methodologies

described in the preclinical profiling of GSK3839919.[1]

Protocol 1: In Vitro Antiviral Assay
This protocol describes a cell-based assay to determine the anti-HIV-1 potency of a test

compound.
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Caption: Experimental workflow for the in vitro antiviral assay.

Materials:
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MT-2 human T-cell line

HIV-1 NLRepRluc reporter virus

GSK3839919 (or other test compound)

Complete growth medium (e.g., RPMI-1640 with 10% fetal bovine serum)

96-well microtiter plates

Luciferase assay reagent

Luminometer

Procedure:

Cell Preparation: Culture MT-2 cells in complete growth medium. On the day of the assay,

ensure cells are in the logarithmic growth phase and adjust the cell density as required for

the assay format.

Compound Preparation: Prepare a stock solution of GSK3839919 in a suitable solvent (e.g.,

DMSO). Perform serial dilutions of the stock solution in complete growth medium to achieve

the desired final concentrations for the assay.

Infection: Infect MT-2 cells with the HIV-1 NLRepRluc virus at a predetermined multiplicity of

infection (MOI).

Assay Setup: In a 96-well plate, add the infected MT-2 cells to wells containing the serially

diluted GSK3839919. Include appropriate controls:

Virus control (infected cells, no compound)

Cell control (uninfected cells, no compound)

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.

Measurement: After incubation, add luciferase assay reagent to each well according to the

manufacturer's instructions. Measure the luminescence using a luminometer.
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Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition

against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Pharmacokinetic Study in Animal Models
This protocol outlines the procedure for determining the pharmacokinetic profile of

GSK3839919 following intravenous and oral administration.
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Caption: Experimental workflow for pharmacokinetic studies.
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Materials:

Male CD-1 mice, Sprague-Dawley rats, beagle dogs, or cynomolgus monkeys

GSK3839919

Dosing vehicles:

Intravenous (IV): 90:10 PEG-400/Ethanol

Oral (PO): 90:5:5 PEG-400/Ethanol/TPGS

Blood collection tubes (e.g., with anticoagulant)

Centrifuge

LC-MS/MS system

Pharmacokinetic analysis software

Procedure:

Animal Acclimation: Acclimate animals to the laboratory conditions for an appropriate period

before the study.

Dosing Formulation:

IV Formulation: Prepare a solution of GSK3839919 in 90:10 PEG-400/Ethanol for

intravenous administration.

PO Formulation: Prepare a solution of GSK3839919 in 90:5:5 PEG-400/Ethanol/TPGS for

oral administration.

Administration:

IV Group: Administer the IV formulation to a group of animals at a specified dose (e.g., 1

mg/kg).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8627810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PO Group: Administer the PO formulation to a separate group of animals via oral gavage

at a specified dose (e.g., 2-5 mg/kg).

Blood Sampling: Collect blood samples from each animal at predetermined time points (e.g.,

0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

Plasma Processing: Process the blood samples by centrifugation to separate the plasma.

Store plasma samples at -80°C until analysis.

Bioanalysis: Quantify the concentration of GSK3839919 in the plasma samples using a

validated LC-MS/MS method.

Pharmacokinetic Analysis: Use appropriate software to perform non-compartmental or

compartmental analysis of the plasma concentration-time data to determine key

pharmacokinetic parameters (CL, Vdss, t1/2, AUC, and F).

Conclusion
GSK3839919 demonstrates potent in vitro anti-HIV activity and a favorable pharmacokinetic

profile across multiple preclinical species. Its novel allosteric mechanism of action makes it an

attractive candidate for further development, particularly for its potential to be effective against

HIV strains resistant to other classes of antiretrovirals. The lack of available in vivo efficacy

data in relevant animal models of HIV infection is a significant gap that needs to be addressed

in future studies to fully elucidate the therapeutic potential of this compound. The protocols and

data presented here provide a foundation for researchers to design and execute further

preclinical and translational studies on GSK3839919 and other allosteric integrase inhibitors.

Need Custom Synthesis?
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To cite this document: BenchChem. [Application Notes and Protocols: GSK3839919 in
Animal Models for HIV Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8627810#gsk163929-animal-model-for-hiv-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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